
BRL-15572
Übersicht
Beschreibung
BRL-15572 is a compound that acts as a selective antagonist for the serotonin receptor subtype 5-HT1D. It has a high selectivity, approximately 60 times greater, for the 5-HT1D receptor over other related receptors . This selectivity makes this compound a valuable tool in scientific research, particularly in studying the functions of serotonin receptors.
Vorbereitungsmethoden
The synthesis of BRL-15572 involves several steps, starting with the preparation of the core structure, which includes a piperazine ring and a chlorophenyl group. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom is added to the phenyl ring.
Final Assembly: The final step involves the coupling of the piperazine ring with the chlorophenyl group and other necessary functional groups to form this compound.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves standard organic chemistry techniques and reagents.
Analyse Chemischer Reaktionen
BRL-15572 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Research
BRL-15572 serves as a critical tool for differentiating between the 5-HT1B and 5-HT1D serotonin receptors. Its high selectivity allows researchers to investigate the specific functions of these receptors without cross-reactivity. The 5-HT1D receptor plays a role in modulating neurotransmitter release, particularly glutamate, which is essential for understanding various neurological conditions, including migraines and mood disorders .
Migraine Research
The modulation of cerebral blood flow and neurotransmitter release by the 5-HT1D receptor is crucial in migraine pathophysiology. Studies have shown that this compound can help elucidate the mechanisms underlying migraine attacks by blocking the 5-HT1D receptor, thereby providing insights into potential therapeutic strategies for migraine treatment .
Behavioral Studies
This compound has been utilized in behavioral studies to assess its effects on anxiety and depression models. By antagonizing the 5-HT1D receptor, researchers can observe changes in behavior that may correlate with alterations in serotonin signaling pathways. This application is particularly relevant in developing new treatments for mood disorders .
Case Study 1: Role in Neurotransmitter Release
In a study examining the effects of this compound on glutamate release, researchers found that blocking the 5-HT1D receptor led to increased glutamate levels in specific brain regions. This finding supports the hypothesis that the 5-HT1D receptor negatively regulates glutamate release, which could be a target for treating conditions characterized by excessive glutamate activity, such as epilepsy .
Case Study 2: Migraine Mechanisms
Another study investigated the interaction between this compound and other antimigraine treatments like zolmitriptan. The results indicated that this compound could enhance the efficacy of zolmitriptan by preventing receptor desensitization associated with prolonged agonist exposure. This synergistic effect suggests that this compound may be beneficial in combination therapies for migraine management .
Data Summary
Wirkmechanismus
BRL-15572 exerts its effects by selectively binding to the 5-HT1D receptor, blocking its activity. This selective antagonism prevents the receptor from interacting with its natural ligand, serotonin, thereby modulating the release of neurotransmitters like glutamate in the brain . The molecular targets of this compound include the 5-HT1D receptor, and its pathway involves the inhibition of serotonin-mediated signaling.
Vergleich Mit ähnlichen Verbindungen
BRL-15572 is unique in its high selectivity for the 5-HT1D receptor compared to other serotonin receptor antagonists. Similar compounds include:
SB-216641: This compound has high affinity for the 5-HT1B receptor but lower affinity for the 5-HT1D receptor.
Ketanserin: Although it has some selectivity for serotonin receptors, it has greater affinity for other subtypes.
This compound’s uniqueness lies in its ability to selectively block the 5-HT1D receptor while leaving the 5-HT1B receptor unaffected, making it a valuable tool in serotonin receptor research .
Biologische Aktivität
BRL-15572 is a selective antagonist for the serotonin receptor subtype 5-HT1D, notable for its significant selectivity over other related receptors, particularly the 5-HT1B subtype. This compound has garnered attention due to its implications in various neurological and psychiatric conditions, particularly in the modulation of neurotransmitter release and its potential therapeutic applications.
This compound exhibits approximately 60-fold selectivity for the 5-HT1D receptor compared to the 5-HT1B receptor, which is crucial for differentiating the pharmacological effects mediated by these receptors. This selectivity enables researchers to explore the specific roles of 5-HT1D in neurotransmitter regulation, particularly glutamate release in the brain, which is implicated in migraine pathophysiology and other neuropsychiatric disorders .
Table 1: Binding Affinities of this compound
Receptor Type | Binding Affinity (pKi) |
---|---|
5-HT1A | 7.7 |
5-HT1B | 6.1 |
5-HT1D | 7.9 |
5-HT1E | 5.2 |
5-HT1F | 6.0 |
Pharmacological Studies
Research indicates that this compound effectively blocks the inhibitory effects of serotonin on glutamate release from human neocortical synaptosomes, demonstrating its role as a pure antagonist at the h5-HT1D heteroreceptor . In functional assays, this compound did not affect basal glutamate release but completely inhibited serotonin-induced glutamate release, underscoring its antagonistic properties .
Case Study: Cocaine Use Disorder
A study examined the effects of this compound in the context of cocaine use disorder. The compound partially reversed zolmitriptan-induced attenuation of behavioral measures related to cocaine intake, suggesting that both 5-HT1B and 5-HT1D receptors are involved in modulating cocaine-related behaviors . This finding highlights this compound's potential utility in treating cocaine addiction by selectively targeting serotonin receptor pathways.
Clinical Implications
The selective blockade of the 5-HT1D receptor by this compound has implications for migraine treatment, as this receptor is involved in regulating cerebral blood flow and neurotransmitter release associated with migraine attacks. By inhibiting this receptor, this compound may help mitigate migraine symptoms without affecting other serotonin pathways that could lead to side effects commonly associated with non-selective treatments .
Comparative Analysis with Other Compounds
This compound has been compared with other selective antagonists like SB224289 (which targets the 5-HT1B receptor). While both compounds demonstrate high affinity for their respective receptors, this compound's unique selectivity allows for more precise therapeutic targeting in conditions where modulation of the 5-HT1D receptor is beneficial.
Table 2: Comparative Selectivity of Serotonin Antagonists
Compound | Target Receptor | Selectivity Ratio (vs. Other Receptors) |
---|---|---|
This compound | 5-HT1D | ~60x over 5-HT1B |
SB224289 | 5-HT1B | ~25x over 5-HT1D |
Eigenschaften
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCTHPYUOXOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043983 | |
Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
734517-40-9 | |
Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=734517-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL 15572 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0734517409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-15572 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY8CZE6XUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.